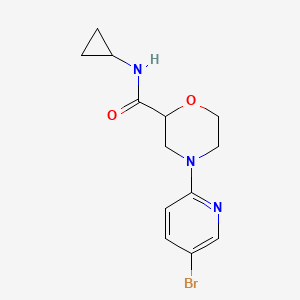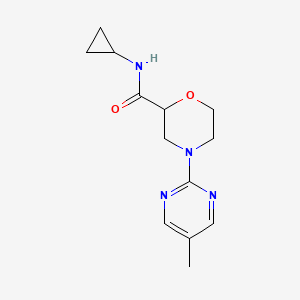
4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the class of n-arylamides. This compound is characterized by the presence of a bromopyridine moiety attached to a morpholine ring, which is further linked to a cyclopropyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of Bromopyridine Intermediate: The starting material, 5-bromopyridine, is prepared through bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Morpholine: The bromopyridine intermediate is then coupled with morpholine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in an organic solvent like toluene or DMF.
Introduction of Cyclopropyl Group: The resulting product is further reacted with cyclopropylamine in the presence of a coupling agent, such as EDCI or HATU, to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the cyclopropyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized morpholine or cyclopropyl derivatives.
Reduction: Formation of reduced morpholine or cyclopropyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins or enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein or enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: A Schiff-base compound with a similar bromopyridine moiety.
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxy-3-propionyl-phenyl)-cyclopropyl]-urea: A compound with a similar bromopyridine and cyclopropyl group.
Uniqueness
4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a bromopyridine moiety, a morpholine ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.
Properties
Molecular Formula |
C13H16BrN3O2 |
|---|---|
Molecular Weight |
326.19 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C13H16BrN3O2/c14-9-1-4-12(15-7-9)17-5-6-19-11(8-17)13(18)16-10-2-3-10/h1,4,7,10-11H,2-3,5-6,8H2,(H,16,18) |
InChI Key |
AOLABGWDYIXEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12229002.png)
![2-[4-(2-Methylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12229003.png)
![4-[(2,5-Dimethylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229009.png)
![3-(Fluoromethyl)-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine](/img/structure/B12229019.png)

![4-Cyclopropyl-6-[5-(pyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229031.png)
![4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole](/img/structure/B12229034.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12229041.png)
![6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12229053.png)

![(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12229075.png)
![[2-(5-fluoropyrimidin-2-yl)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B12229076.png)
![4-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12229087.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12229102.png)
